(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol
Description
Properties
IUPAC Name |
(3,5-dimethyl-1-propylpyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZLEIJFGMDWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated at the nitrogen atom (position 1) using propyl halides in the presence of a base such as potassium carbonate.
Methylation: The methyl groups are introduced at positions 3 and 5 through a methylation reaction using methyl iodide or dimethyl sulfate.
Hydroxymethylation: Finally, the hydroxymethyl group is introduced at position 4 through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyrazole derivatives depending on the substituents used.
Scientific Research Applications
Pharmaceutical Applications
Biological Activity
The pyrazole ring structure is known for its diverse biological activities. While specific studies on (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol are scarce, related pyrazole derivatives have exhibited antimicrobial, anti-inflammatory, and anticonvulsant properties. The hydroxymethyl group may enhance solubility and reactivity, potentially increasing the biological activity of this compound in therapeutic contexts.
Neuroprotective Effects
Research indicates that certain pyrazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Further investigation into this compound could reveal similar effects.
Agricultural Applications
Pesticide Development
The structural features of this compound suggest potential use in developing new agrochemicals. Pyrazole compounds are often studied for their effectiveness as herbicides and fungicides. The unique combination of functional groups in this compound might lead to the synthesis of effective agricultural agents with novel modes of action.
Materials Science
Synthesis of Complex Molecules
The compound can serve as a building block in organic synthesis, facilitating the development of more complex pyrazole derivatives through electrophilic substitution reactions. This capability is crucial for advancing materials science by enabling the design of new polymers or nanomaterials with tailored properties.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and physicochemical differences between (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol and related pyrazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Substituents | Purity |
|---|---|---|---|---|---|
| This compound | C9H16N2O | 184.24 | -OH | 3,5-dimethyl, 1-propyl | N/A |
| (3,5-Dimethyl-1H-pyrazol-4-yl)methanol | C6H10N2O | 126.16 | -OH | 3,5-dimethyl | N/A |
| (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanamine | C9H17N3 | 167.26 | -NH2 | 3,5-dimethyl, 1-propyl | 95% |
| (3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methanol | C6H9N3O3 | 171.15 | -OH, -NO2 | 3,5-dimethyl, 4-nitro | N/A |
Key Observations:
Alkyl Chain Impact: The propyl group in the target compound increases its molecular weight compared to the non-alkylated analog, (3,5-Dimethyl-1H-pyrazol-4-yl)methanol (126.16 g/mol vs. 184.24 g/mol). Longer alkyl chains typically enhance lipophilicity, affecting solubility and membrane permeability .
Functional Group Effects: Replacing the -OH group with -NH2 (as in the methanamine derivative) reduces molecular weight (167.26 g/mol) and alters chemical reactivity. Amine groups can participate in hydrogen bonding and salt formation (e.g., hydrochloride salts, as seen in ), which may enhance solubility in acidic conditions .
Synthetic Considerations: Methanol is frequently used as a solvent in pyrazole derivative synthesis (), suggesting that the -OH group in the target compound may facilitate solubility in polar solvents during reactions.
Purity and Analytical Data
- The methanamine analog (C9H17N3) is reported at 95% purity (), while purity data for the target compound are unspecified. High-purity pyrazole derivatives are critical for pharmaceutical applications, where impurities can affect efficacy or toxicity .
- Analytical techniques like X-ray crystallography (utilizing programs such as SHELXL; ) and visualization tools (e.g., Mercury; ) are essential for confirming molecular structures and purity.
Biological Activity
Structural Characteristics
The compound consists of:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Methyl Groups : Two methyl groups at the 3 and 5 positions enhance lipophilicity.
- Propyl Group : A propyl substituent at the 1 position may influence its interaction with biological targets.
- Hydroxymethyl Group : This functional group can facilitate hydrogen bonding, potentially enhancing solubility and reactivity in biological systems.
Biological Activities
Research indicates that pyrazole derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. Although specific studies on (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol are scarce, it may share these properties due to its structural features.
Potential Biological Activities
- Antimicrobial Activity : Pyrazole derivatives have been studied for their potential to inhibit bacterial growth. For example, related compounds have shown effectiveness against Gram-positive bacteria.
- Anti-inflammatory Effects : Some pyrazoles are known for their ability to reduce inflammation, which could be relevant for conditions such as arthritis.
- Neuroprotective Properties : Certain pyrazole derivatives have been investigated for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .
Case Studies
- Synthesis and Antifungal Activity :
- Cytotoxicity Studies :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (3,5-Dimethyl-1H-pyrazol-4-yl)ethanol | Similar pyrazole structure with an ethanol group | Different solubility and reactivity |
| (3-Methyl-1H-pyrazol-4-yl)methanol | Methyl substitution at position 3 | May exhibit different pharmacokinetic properties |
| (3,5-Dimethyl-1H-pyrazol-4-yl)phenol | Contains a phenolic group instead of hydroxymethyl | Different biological activity profile |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)methanol, and how is its purity validated?
- Synthesis : The compound is typically synthesized via refluxing pyrazole precursors with alkylating agents in solvents like ethanol or xylene. For example, similar pyrazole derivatives are prepared by refluxing with phenylhydrazine in ethanol/acetic acid mixtures, followed by recrystallization from methanol or ethanol-DMF .
- Purity Validation : Thin-layer chromatography (TLC) with solvent systems like hexane:ethyl acetate (8:2) is used to monitor reaction progress. Recrystallization and melting point analysis further ensure purity .
Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?
- Spectroscopy : H NMR and C NMR confirm structural integrity, while mass spectrometry (MS) verifies molecular weight. For example, the molecular formula (mass 154.21 g/mol) aligns with related pyrazole-methanol derivatives .
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL refines hydrogen bonding networks and dihedral angles between aromatic rings, as demonstrated in structurally analogous pyrazole compounds .
Q. What purification techniques are optimal for isolating this compound?
- Recrystallization from methanol or ethanol-DMF (1:1) is effective for removing impurities. Column chromatography with silica gel can resolve complex mixtures, particularly when synthesizing derivatives with multiple substituents .
Advanced Research Questions
Q. How can computational tools predict the physicochemical properties of this compound, and what are its key molecular descriptors?
- Computational Analysis : Software like Gaussian or PubChem-derived data calculates logP (lipophilicity), polar surface area (PSA), and hydrogen-bonding capacity. For example, the canonical SMILES string aids in docking studies for pharmacological applications .
- Key Descriptors : Molecular weight (154.21 g/mol), monoisotopic mass (154.1106 g/mol), and InChIKey are critical for database referencing .
Q. What challenges arise in resolving crystallographic data for pyrazole-methanol derivatives, and how are they addressed?
- Challenges : Disordered hydrogen atoms and twinned crystals complicate refinement. For instance, hydroxyl hydrogens in similar structures require free refinement due to dynamic bonding .
- Solutions : SHELXL’s constraints (e.g., riding models for aromatic H-atoms) and high-resolution data () improve accuracy. Robust pipelines for experimental phasing (e.g., SHELXC/D/E) mitigate data incompleteness .
Q. How do reaction conditions influence the regioselectivity of pyrazole functionalization?
- Mechanistic Insight : Cyclo-condensation of chalcones with hydrazides in ethanol under basic conditions (NaOH) favors 3,5-disubstituted pyrazoles. Solvent polarity and temperature control regioselectivity; for example, xylene at 140°C promotes cyclization over side reactions .
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. XRD)?
- Data Reconciliation : Iterative refinement in SHELXL cross-validates XRD and NMR results. Discrepancies in hydrogen bonding are resolved via Hirshfeld surface analysis or variable-temperature NMR .
Q. How is this compound utilized in pharmacological research, and what bioactivity data exist?
- Applications : Pyrazole-methanol derivatives are explored as anticancer agents via molecular docking studies. For example, N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives show inhibitory activity against kinase targets .
- Bioactivity : In vitro assays (e.g., MTT) validate cytotoxicity, with IC values correlated to substituent electronic effects .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
